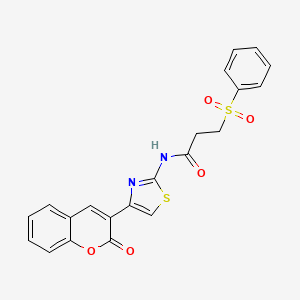
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C21H16N2O5S2 and its molecular weight is 440.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound consists of a coumarin moiety linked to a thiazole ring and a phenylsulfonamide group. The synthesis typically involves multiple steps:
- Formation of the Coumarin Moiety : Synthesized via Pechmann condensation.
- Thiazole Ring Formation : Achieved by reacting α-haloketones with thiourea.
- Coupling Reaction : The final product is formed by coupling the intermediates under basic conditions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the coumarylthiazole moiety have shown promising activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 128 μg/mL for Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
Compounds with similar structural features have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. A study demonstrated that related compounds could inhibit COX-2 activity by up to 47% at concentrations of 20 μM . This suggests that this compound may also possess anti-inflammatory properties.
Anticancer Potential
The anticancer activity of coumarin derivatives has been extensively studied. In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The mechanism often involves modulation of pathways related to cell proliferation and apoptosis .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and lipoxygenases.
- Cellular Pathways : It can modulate signaling pathways related to apoptosis and cell cycle regulation.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Studies : A series of coumarin-thiazole derivatives were synthesized and tested against various microbial strains, revealing strong antibacterial and antifungal activities .
- Inhibition of Cyclooxygenase : Research demonstrated that derivatives could significantly inhibit COX enzymes, highlighting their potential as anti-inflammatory agents .
- Cytotoxicity Assays : In vitro studies showed that certain derivatives exhibited cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents .
Comparative Analysis
| Compound | Activity Type | IC50/Effect |
|---|---|---|
| N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide | COX Inhibition | 47% at 20 μM |
| Coumarylthiazole Derivative | Antimicrobial | MIC 0.25 - 128 μg/mL |
| Related Coumarin Derivative | Cytotoxicity | Effective against MCF-7 |
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S2/c24-19(10-11-30(26,27)15-7-2-1-3-8-15)23-21-22-17(13-29-21)16-12-14-6-4-5-9-18(14)28-20(16)25/h1-9,12-13H,10-11H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTTYEZUOGFLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














